Eprodisate Disodium

Description

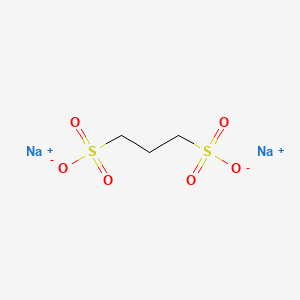

Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;propane-1,3-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O6S2.2Na/c4-10(5,6)2-1-3-11(7,8)9;;/h1-3H2,(H,4,5,6)(H,7,8,9);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKGJFKPIUSHDIT-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)[O-])CS(=O)(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6Na2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9046732 | |

| Record name | Disodium propane-1,3-disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36589-58-9 | |

| Record name | Eprodisate Disodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036589589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Disodium propane-1,3-disulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9046732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Propanedisulfonic acid disodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | EPRODISATE DISODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X0D9H16IU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Eprodisate Disodium and its Mechanism of Action in AA Amyloidosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eprodisate Disodium (Kiacta™) is a small-molecule drug developed to treat Amyloid A (AA) amyloidosis, a rare and serious complication of chronic inflammatory diseases. AA amyloidosis is characterized by the deposition of amyloid fibrils derived from serum amyloid A (SAA) protein, leading to progressive organ dysfunction, particularly affecting the kidneys. Eprodisate's mechanism of action is centered on its ability to interfere with a critical step in the amyloidogenic cascade: the interaction between SAA and glycosaminoglycans (GAGs). By competitively binding to the GAG-binding sites on SAA, Eprodisate inhibits the polymerization of SAA into insoluble amyloid fibrils, thereby preventing their deposition in tissues. This guide provides a detailed overview of the mechanism of action of Eprodisate, supported by quantitative data from clinical trials, detailed experimental protocols for relevant assays, and visualizations of the key pathways and processes.

The Pathophysiology of AA Amyloidosis

AA amyloidosis is a consequence of chronic inflammation, which leads to a sustained overproduction of the acute-phase reactant SAA by the liver. The pathogenesis involves several key steps:

-

Chronic Inflammation: Underlying chronic inflammatory conditions, such as rheumatoid arthritis or chronic infections, trigger the release of pro-inflammatory cytokines like IL-1, IL-6, and TNF-α.

-

SAA Overproduction: These cytokines stimulate hepatocytes to produce high levels of SAA.

-

Proteolytic Cleavage: Circulating SAA is proteolytically cleaved to generate N-terminal fragments.

-

Fibril Formation: These SAA fragments misfold and aggregate into insoluble, β-sheet-rich amyloid fibrils. This process is critically dependent on the interaction of SAA with GAGs, such as heparan sulfate, which act as a scaffold.

-

Tissue Deposition: The amyloid fibrils deposit in the extracellular matrix of various organs, most commonly the kidneys, leading to organ damage and dysfunction.

The following diagram illustrates this pathogenic pathway.

Mechanism of Action of this compound

Eprodisate is a small, negatively charged, sulfonated molecule that is structurally similar to heparan sulfate.[1][2] Its therapeutic effect stems from its ability to competitively inhibit the interaction between SAA and GAGs.[1][2]

The key steps in Eprodisate's mechanism of action are:

-

Structural Mimicry: Eprodisate mimics the structure of heparan sulfate, a GAG that plays a crucial role in amyloid fibril formation.[1]

-

Competitive Binding: Eprodisate competitively binds to the GAG-binding sites on SAA molecules.

-

Inhibition of Fibril Formation: By occupying these binding sites, Eprodisate prevents SAA from interacting with endogenous GAGs, thereby inhibiting the polymerization of SAA into amyloid fibrils and their subsequent deposition in tissues.

The following diagram illustrates the mechanism of action of Eprodisate.

Quantitative Data from Clinical Trials

The efficacy of Eprodisate in AA amyloidosis has been evaluated in two major Phase 3 clinical trials.

Pivotal Phase 3 Trial (Dember et al., 2007)

This multicenter, randomized, double-blind, placebo-controlled trial enrolled 183 patients with AA amyloidosis and kidney involvement. The primary composite endpoint was an assessment of renal function or death.

Table 1: Primary and Secondary Efficacy Endpoints

| Endpoint | Eprodisate (n=89) | Placebo (n=94) | Hazard Ratio (95% CI) | P-value |

| Primary Composite Endpoint | ||||

| Worsened Renal Disease or Death | 24 (27%) | 38 (40%) | 0.58 (0.37 to 0.93) | 0.02 |

| Secondary Renal Endpoints | ||||

| Doubling of Serum Creatinine | 12 | 23 | 0.46 (0.23 to 0.92) | 0.02 |

| 50% Reduction in Creatinine Clearance | 16 | 28 | 0.52 (0.28 to 0.95) | 0.03 |

| Progression to End-Stage Renal Disease | 9 | 13 | 0.54 (0.23 to 1.25) | 0.20 |

| Change in Renal Function | ||||

| Mean Rate of Decline in Creatinine Clearance (mL/min/1.73 m²/year) | 10.9 | 15.6 | - | 0.02 |

Table 2: Patient Demographics and Baseline Characteristics

| Characteristic | Eprodisate (n=89) | Placebo (n=94) |

| Mean Age (years) | 53 | 53 |

| Male Sex (%) | 60 | 57 |

| Mean Serum Creatinine (mg/dL) | 2.1 | 2.3 |

| Mean Creatinine Clearance (mL/min) | 49.9 | 47.9 |

| Median 24-hr Urinary Protein (g) | 5.2 | 5.8 |

| Underlying Inflammatory Disease (%) | ||

| - Rheumatoid Arthritis | 51 | 51 |

| - Familial Mediterranean Fever | 19 | 19 |

| - Other | 30 | 30 |

Confirmatory Phase 3 Trial

A subsequent confirmatory Phase 3 study was conducted to provide further evidence of Eprodisate's efficacy. This event-driven trial randomized 261 patients to receive either Eprodisate or a placebo.

Table 3: Confirmatory Phase 3 Trial - Top-line Results

| Endpoint | Result |

| Primary Efficacy Endpoint | |

| Slowing Renal Function Decline | Did not meet the primary efficacy endpoint. |

| Safety | |

| Safety and Tolerability | Shown to be safe and well-tolerated over treatment periods of more than 4 years. |

Experimental Protocols

The development of Eprodisate was supported by preclinical studies that demonstrated its mechanism of action. Below are representative protocols for key experiments used to characterize such a compound.

Murine Model of AA Amyloidosis

This in vivo model is used to assess the efficacy of a compound in preventing amyloid deposition.

-

Objective: To induce AA amyloidosis in mice and evaluate the effect of a test compound on amyloid deposition in the spleen.

-

Materials:

-

Mice (e.g., CBA/J or A/J strains)

-

Casein solution (e.g., 10% in 0.1 M sodium bicarbonate) or Lipopolysaccharide (LPS)

-

Test compound (e.g., Eprodisate) dissolved in a suitable vehicle

-

Congo red stain

-

Microscope with polarized light capabilities

-

-

Procedure:

-

Acclimatize mice for at least one week.

-

Induce amyloidosis by daily subcutaneous injections of casein solution for approximately 3-4 weeks.

-

Administer the test compound or vehicle to respective groups of mice daily, starting from the first day of casein injections.

-

At the end of the treatment period, euthanize the mice and harvest the spleens.

-

Fix the spleens in formalin and embed in paraffin.

-

Prepare tissue sections and stain with Congo red.

-

Examine the stained sections under polarized light to visualize amyloid deposits, which exhibit apple-green birefringence.

-

Quantify the amyloid load in the spleen using image analysis software.

-

Compare the amyloid load between the treatment and control groups to determine the efficacy of the test compound.

-

Thioflavin T (ThT) Fibril Inhibition Assay

This in vitro assay is used to assess the ability of a compound to inhibit the formation of amyloid fibrils.

-

Objective: To monitor the kinetics of SAA fibril formation in the presence and absence of a test compound.

-

Materials:

-

Recombinant SAA protein

-

Thioflavin T (ThT) stock solution

-

Phosphate buffer (e.g., 10 mM phosphate, 150 mM NaCl, pH 7.0)

-

96-well black plates

-

Plate reader with fluorescence detection capabilities

-

-

Procedure:

-

Prepare a working solution of ThT in phosphate buffer.

-

In a 96-well plate, set up reactions containing SAA protein at a concentration known to form fibrils, with and without various concentrations of the test compound.

-

Add the ThT working solution to each well.

-

Incubate the plate at 37°C with intermittent shaking.

-

Measure the fluorescence intensity at regular intervals (e.g., every 30 minutes) using an excitation wavelength of ~440 nm and an emission wavelength of ~482 nm.

-

Plot the fluorescence intensity against time to generate kinetic curves.

-

An increase in fluorescence indicates fibril formation. A reduction in the rate and extent of fluorescence increase in the presence of the test compound indicates inhibition of fibril formation.

-

Glycosaminoglycan (GAG) Binding Assay (Surface Plasmon Resonance)

This assay is used to characterize the binding affinity of a compound to SAA and its ability to compete with GAG binding.

-

Objective: To determine the binding kinetics and affinity of SAA to GAGs and to assess the competitive binding of a test compound.

-

Materials:

-

Surface Plasmon Resonance (SPR) instrument and sensor chips (e.g., CM5)

-

Recombinant SAA protein

-

Heparin (a highly sulfated GAG)

-

Test compound

-

SPR running buffer

-

-

Procedure:

-

Immobilize heparin on the surface of an SPR sensor chip according to the manufacturer's instructions.

-

Prepare a series of dilutions of SAA protein in the running buffer.

-

Inject the SAA solutions over the heparin-coated sensor chip and a reference flow cell.

-

Monitor the change in the SPR signal (response units) over time to obtain sensorgrams for association and dissociation phases.

-

Regenerate the sensor surface between injections.

-

Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

To assess competitive binding, pre-incubate SAA with various concentrations of the test compound before injecting it over the heparin-coated chip.

-

A decrease in the SPR signal in the presence of the test compound indicates competitive binding.

-

The following diagram illustrates a general workflow for a clinical trial of a drug like Eprodisate.

Conclusion

This compound represents a targeted therapeutic approach for AA amyloidosis by specifically inhibiting the interaction between SAA and GAGs, a critical step in amyloid fibril formation. While the initial pivotal Phase 3 trial demonstrated a statistically significant benefit in slowing the progression of renal disease, a subsequent confirmatory trial did not meet its primary endpoint. Despite the mixed clinical trial outcomes, the mechanism of action of Eprodisate provides a valuable framework for the development of future therapies targeting the molecular pathogenesis of AA amyloidosis. Further research into the nuances of SAA-GAG interactions and the development of more potent inhibitors remain important areas of investigation in the pursuit of effective treatments for this debilitating disease.

References

Eprodisate Disodium and Serum Amyloid A: A Technical Deep Dive into Their Interaction

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eprodisate disodium (1,3-propanedisulfonate), developed under the trade name Kiacta®, is a small, sulfonated molecule designed to combat Amyloid A (AA) amyloidosis. This debilitating disease arises from the deposition of amyloid fibrils derived from serum amyloid A (SAA), an acute-phase reactant protein. The core of eprodisate's therapeutic action lies in its specific interaction with SAA, disrupting a critical step in the amyloidogenic cascade. This technical guide provides an in-depth exploration of the molecular interaction between this compound and SAA, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying pathways.

Mechanism of Action: Competitive Inhibition of SAA-Glycosaminoglycan Interaction

The cornerstone of AA amyloid fibril formation is the interaction between SAA and glycosaminoglycans (GAGs), particularly heparan sulfate.[1][2][3] GAGs act as a scaffold, promoting the polymerization of SAA into insoluble fibrils that accumulate in tissues, leading to organ dysfunction, most commonly affecting the kidneys.[1][2]

Eprodisate is a structural mimic of heparan sulfate. This structural similarity allows it to act as a competitive inhibitor, binding to the GAG-binding sites on SAA molecules. By occupying these sites, eprodisate effectively prevents the binding of SAA to endogenous GAGs, thereby inhibiting the polymerization of SAA into amyloid fibrils and subsequent tissue deposition.

The following diagram illustrates this inhibitory mechanism:

Caption: Mechanism of Eprodisate Action.

Quantitative Data Summary

The efficacy of eprodisate has been primarily evaluated in a pivotal Phase II/III clinical trial known as the Eprodisate for AA Amyloidosis Trial (EFAAT). This multicenter, randomized, double-blind, placebo-controlled study provided key quantitative data on the drug's ability to slow the progression of renal disease in patients with AA amyloidosis.

Table 1: Key Efficacy Endpoints from the EFAAT Clinical Trial

| Endpoint | Eprodisate Group | Placebo Group | p-value | Hazard Ratio (95% CI) |

| Primary Composite Endpoint (Worsened Disease) | 27% (24/89 patients) | 40% (38/94 patients) | 0.06 | 0.58 (0.37 to 0.93) |

| Mean Rate of Decline in Creatinine Clearance (mL/min/1.73 m² per year) | 10.9 | 15.6 | 0.02 | N/A |

| Progression to End-Stage Renal Disease | N/A | N/A | 0.20 | 0.54 |

| Risk of Death | N/A | N/A | 0.94 | 0.95 |

Worsened disease was defined as a doubling of the serum creatinine level, a 50% or more reduction in creatinine clearance, progression to end-stage renal disease, or death.

Experimental Protocols

While detailed preclinical experimental protocols for eprodisate are not extensively published in peer-reviewed literature, the following sections outline the general methodologies that would be employed to characterize the interaction between eprodisate and SAA. These are based on standard techniques for studying protein-ligand interactions and amyloid fibrillogenesis.

In Vitro SAA Fibrillogenesis Inhibition Assay

This assay is crucial for demonstrating the direct inhibitory effect of eprodisate on the formation of SAA amyloid fibrils.

Objective: To quantify the inhibition of SAA fibril formation in the presence of varying concentrations of eprodisate.

Methodology:

-

Preparation of Reagents:

-

Recombinant human SAA is dissolved in a suitable buffer (e.g., 10 mM Tris buffer, pH 8.5).

-

This compound is dissolved in the same buffer to create a stock solution.

-

Thioflavin T (ThT) solution is prepared for fluorescence measurements.

-

A GAG solution (e.g., heparan sulfate) is prepared to induce fibrillogenesis.

-

-

Assay Setup:

-

In a 96-well plate, recombinant SAA is mixed with the GAG solution to initiate fibril formation.

-

Different concentrations of eprodisate are added to the wells. A control group with no eprodisate is included.

-

ThT is added to each well.

-

-

Incubation and Measurement:

-

The plate is incubated at 37°C with continuous shaking.

-

ThT fluorescence is measured at regular intervals using a fluorescence plate reader (excitation ~440 nm, emission ~480 nm). An increase in fluorescence indicates fibril formation.

-

-

Data Analysis:

-

The lag time and the rate of fibril formation are calculated from the sigmoidal fluorescence curves.

-

The percentage of inhibition by eprodisate is determined by comparing the fluorescence intensity of the treated samples to the control.

-

The following diagram illustrates the general workflow of this assay:

Caption: In Vitro SAA Fibrillogenesis Inhibition Assay Workflow.

Biophysical Characterization of Eprodisate-SAA Binding

To quantify the binding affinity of eprodisate to SAA, techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) would be employed.

3.2.1. Surface Plasmon Resonance (SPR)

Objective: To determine the association (k_on) and dissociation (k_off) rate constants, and the equilibrium dissociation constant (K_D) of the eprodisate-SAA interaction.

Methodology:

-

Chip Preparation: Recombinant SAA is immobilized on a sensor chip surface.

-

Binding Analysis: A series of eprodisate solutions at different concentrations are flowed over the chip surface. The change in the refractive index at the surface, which is proportional to the mass of bound eprodisate, is measured in real-time.

-

Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate k_on, k_off, and K_D.

3.2.2. Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters of the eprodisate-SAA binding, including the binding affinity (K_D), enthalpy (ΔH), and stoichiometry (n).

Methodology:

-

Sample Preparation: Recombinant SAA is placed in the sample cell of the calorimeter, and a concentrated solution of eprodisate is loaded into the titration syringe.

-

Titration: Small aliquots of the eprodisate solution are injected into the SAA solution. The heat released or absorbed upon binding is measured.

-

Data Analysis: The heat change per injection is plotted against the molar ratio of eprodisate to SAA. The resulting isotherm is fitted to a binding model to determine K_D, ΔH, and n.

In Vivo Animal Model of AA Amyloidosis

Animal models are essential for evaluating the efficacy of eprodisate in a physiological context. A common model involves inducing AA amyloidosis in mice.

Objective: To assess the effect of eprodisate on the development and progression of SAA deposition in tissues.

Methodology:

-

Induction of Amyloidosis: Mice are repeatedly injected with an inflammatory agent (e.g., silver nitrate or casein) to induce a chronic inflammatory state, leading to elevated SAA levels and subsequent amyloid deposition.

-

Treatment: One group of mice receives eprodisate (typically administered in drinking water or by oral gavage), while a control group receives a placebo.

-

Assessment of Amyloid Deposition: After a defined period, the mice are sacrificed, and their organs (spleen and liver are common targets) are harvested.

-

Histological Analysis: Tissue sections are stained with Congo red and examined under polarized light for the characteristic apple-green birefringence of amyloid deposits. The extent of amyloid deposition is quantified.

The following diagram outlines the general workflow for an in vivo study:

Caption: In Vivo Animal Model Workflow.

Signaling Pathways

Currently, there is limited direct evidence in the public domain detailing the effects of eprodisate on specific downstream signaling pathways that might be modulated by SAA. The primary mechanism of action is understood to be the direct, extracellular inhibition of SAA polymerization. However, given that SAA can induce pro-inflammatory cytokine release through various cell surface receptors, it is plausible that by preventing SAA aggregation, eprodisate could indirectly attenuate these inflammatory signaling cascades. Further research is needed to elucidate these potential downstream effects.

Conclusion

This compound represents a targeted therapeutic approach for AA amyloidosis, directly interfering with the molecular interaction between SAA and GAGs that is fundamental to amyloid fibril formation. Clinical data has demonstrated its efficacy in slowing the progression of renal disease in affected patients. While detailed preclinical experimental protocols are not widely published, the methodologies described herein provide a framework for the in vitro and in vivo characterization of this important drug-protein interaction. Future research may further illuminate the potential downstream effects of eprodisate on SAA-mediated inflammatory signaling.

References

Eprodisate Disodium: A Technical Guide to its Chemical Structure and Properties

Eprodisate Disodium, also known as NC-503, is an investigational drug developed for the treatment of Amyloid A (AA) amyloidosis, a serious complication of chronic inflammatory diseases. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, mechanism of action, and relevant experimental data for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

This compound is the disodium salt of 1,3-propanedisulfonic acid.[1][2] It is a small, negatively charged, sulfonated molecule designed to mimic the structure of heparan sulfate.[2][3][4]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | disodium;propane-1,3-disulfonate |

| Synonyms | This compound, NC-503, Kiacta, Disodium propane-1,3-disulfonate |

| CAS Number | 36589-58-9 |

| Molecular Formula | C₃H₆Na₂O₆S₂ |

| SMILES | C(CS(=O)(=O)[O-])CS(=O)(=O)[O-].[Na+].[Na+] |

| InChIKey | DKGJFKPIUSHDIT-UHFFFAOYSA-L |

Physicochemical and Pharmacological Properties

This compound is a white to off-white solid. Its properties are summarized in the table below.

Table 2: Physicochemical and Pharmacological Properties of this compound

| Property | Value |

| Molecular Weight | 248.19 g/mol |

| Solubility | Water: 10 mM, 49 mg/mL, ≥ 100 mg/mL DMSO: Insoluble |

| Storage | Powder: -20°C for 3 years In solvent: -80°C for 1 year |

| Mechanism of Action | Inhibitor of amyloid A (AA) fibrillogenesis |

| Pharmacokinetics | Bioavailability: Orally bioavailable Protein Binding: Not protein-bound Half-life: ~10-20 hours Excretion: Primarily renal |

Mechanism of Action

AA amyloidosis is characterized by the extracellular deposition of amyloid fibrils derived from serum amyloid A (SAA), an acute-phase reactant protein. The formation and stabilization of these amyloid deposits are dependent on the interaction between SAA and glycosaminoglycans (GAGs), such as heparan sulfate.

Eprodisate acts as a competitive inhibitor of this interaction. Due to its structural similarity to heparan sulfate, eprodisate binds to the GAG-binding sites on SAA molecules. This binding disrupts the aggregation of SAA into amyloid fibrils and prevents their deposition in tissues, thereby slowing the progression of renal disease associated with AA amyloidosis.

References

- 1. This compound | C3H6Na2O6S2 | CID 6451143 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Review of eprodisate for the treatment of renal disease in AA amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [PDF] Review of eprodisate for the treatment of renal disease in AA amyloidosis | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

Pre-clinical Research on Eprodisate Disodium for Amyloidosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eprodisate disodium (NC-503), formerly known as Fibrillex™ and developed by Neurochem Inc., is a small-molecule therapeutic agent investigated for the treatment of Amyloid A (AA) amyloidosis. This technical guide provides an in-depth overview of the pre-clinical research that formed the basis for its clinical development. The document summarizes key quantitative data, details experimental protocols, and visualizes the underlying mechanisms and workflows.

Eprodisate is a sulfonated molecule that acts as a glycosaminoglycan (GAG) mimetic.[1] Its therapeutic rationale is based on interfering with the interaction between serum amyloid A (SAA) protein and GAGs, a critical step in the polymerization of amyloid fibrils and their subsequent deposition in tissues.[1] Pre-clinical studies in murine models of AA amyloidosis demonstrated that eprodisate could significantly reduce the progression of splenic amyloid deposition in a dose-dependent manner. These foundational studies highlighted its potential as a disease-modifying agent for AA amyloidosis, leading to its evaluation in human clinical trials.

Quantitative Data Summary

The following tables summarize the key quantitative findings from pre-clinical and early clinical studies of this compound. While specific dose-response values and detailed pharmacokinetic parameters in murine models are not extensively detailed in publicly available literature, the available data provides valuable insights into the drug's profile.

Table 1: Pre-clinical Efficacy in Murine Model of AA Amyloidosis

| Parameter | Finding | Source |

| Efficacy Endpoint | Reduction of splenic AA amyloid progression | |

| Dosing Regimen | High daily dose of 2 g/kg/day administered orally | |

| Treatment Duration | 10 months | |

| Outcome | Significantly reduced murine splenic AA amyloid progression in a dose-dependent manner. The compound was well-tolerated with low toxicity potential and was found to be non-mutagenic. |

Table 2: Pre-clinical and Phase I Pharmacokinetic Profile of this compound

| Parameter | Observation | Source |

| Bioavailability (Pre-clinical) | Good oral bioavailability | |

| Protein Binding (Pre-clinical) | Not protein-bound | |

| Maximum Plasma Concentration (Tmax) (Phase I, Human) | 15–60 minutes post-dose | |

| Plasma Half-life (t½) (Phase I, Human) | Approximately 10–20 hours (estimated from a multiple rising oral dose study) | |

| Excretion | Primarily excreted by the kidneys |

Experimental Protocols

This section details the methodologies for key pre-clinical experiments cited in the research of this compound.

Induction of AA Amyloidosis in a Murine Model

A common method to induce AA amyloidosis in mice involves the administration of an inflammatory stimulus and an amyloid-enhancing factor (AEF).

Materials:

-

Amyloid-enhancing factor (AEF) derived from the spleens of mice with established AA amyloidosis.

-

Silver nitrate (AgNO₃) solution (e.g., 1-2% in sterile water).

-

Experimental mice (e.g., BALB/c or other susceptible strains).

Procedure:

-

AEF Administration: A single intravenous (IV) or intraperitoneal (IP) injection of AEF is administered to each mouse. The exact dose of AEF can vary depending on the preparation's potency.

-

Inflammatory Stimulus: Shortly after AEF administration (e.g., within hours), a subcutaneous (SC) injection of silver nitrate solution is given to induce a systemic inflammatory response. This leads to a sustained increase in the production of the SAA protein, the precursor of AA amyloid fibrils.

-

Monitoring: Mice are monitored for a defined period (e.g., several days to weeks) to allow for the development of amyloid deposits, primarily in the spleen and liver.

-

Tissue Analysis: At the end of the experimental period, mice are euthanized, and organs (spleen, liver, kidneys) are harvested for histological analysis to quantify the amyloid load.

Quantification of Amyloid Deposition in Spleen Tissue

The extent of amyloid deposition in the spleen is a key endpoint for evaluating the efficacy of anti-amyloid therapies in pre-clinical models.

Materials:

-

Harvested spleen tissue.

-

Formalin or other fixatives.

-

Paraffin for embedding.

-

Microtome.

-

Congo red stain.

-

Polarizing microscope.

-

Image analysis software.

Procedure:

-

Tissue Processing: The harvested spleen is fixed in formalin and embedded in paraffin.

-

Sectioning: Thin sections (e.g., 5-10 µm) of the spleen tissue are cut using a microtome.

-

Congo Red Staining: The tissue sections are stained with Congo red, a dye that specifically binds to the β-sheet structure of amyloid fibrils.

-

Microscopic Analysis: The stained sections are examined under a polarizing microscope. Amyloid deposits will exhibit a characteristic apple-green birefringence.

-

Quantification: The amyloid load is quantified using image analysis software. This is typically done by measuring the percentage of the total tissue area that is occupied by Congo red-positive amyloid deposits.

In Vitro Fibrillogenesis Inhibition Assay (Thioflavin T Assay)

The Thioflavin T (ThT) assay is a widely used method to monitor the formation of amyloid fibrils in vitro and to assess the inhibitory activity of compounds like eprodisate.

Materials:

-

Purified SAA protein.

-

Thioflavin T (ThT) solution.

-

Buffer solution (e.g., phosphate-buffered saline, pH 7.4).

-

This compound at various concentrations.

-

96-well microplate (black, clear bottom).

-

Plate reader with fluorescence detection.

Procedure:

-

Preparation: A solution of SAA protein is prepared in the buffer. Eprodisate solutions at different concentrations are also prepared.

-

Incubation: The SAA solution is mixed with either a vehicle control or different concentrations of eprodisate in the wells of the microplate.

-

Fibril Formation: The plate is incubated at 37°C with gentle shaking to promote the formation of amyloid fibrils.

-

ThT Addition: At specified time points, a solution of ThT is added to each well.

-

Fluorescence Measurement: The fluorescence intensity is measured using a plate reader with an excitation wavelength of approximately 440-450 nm and an emission wavelength of approximately 480-490 nm.

-

Data Analysis: An increase in ThT fluorescence indicates the formation of amyloid fibrils. The inhibitory effect of eprodisate is determined by comparing the fluorescence intensity in the presence of the compound to the control. The IC₅₀ value (the concentration of eprodisate that inhibits 50% of fibril formation) can be calculated from the dose-response curve.

Visualizations

Mechanism of Action of this compound

Caption: Mechanism of action of this compound in inhibiting amyloid fibril formation.

Experimental Workflow for Pre-clinical Evaluation of Eprodisate

Caption: Experimental workflow for the pre-clinical evaluation of this compound.

References

In Vivo Efficacy of Eprodisate Disodium in Animal Models of AA Amyloidosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eprodisate Disodium, also known as NC-503, is a small-molecule drug candidate investigated for the treatment of Amyloid A (AA) amyloidosis. This systemic disease is characterized by the extracellular deposition of amyloid fibrils derived from serum amyloid A (SAA), an acute-phase reactant protein. These deposits can lead to progressive organ dysfunction, particularly affecting the kidneys. This compound was designed to competitively inhibit the interaction between SAA and glycosaminoglycans (GAGs), a critical step in the polymerization and deposition of amyloid fibrils. This technical guide provides an in-depth overview of the pivotal in vivo studies of this compound in animal models of AA amyloidosis, focusing on quantitative data, experimental protocols, and the underlying mechanistic pathways.

Mechanism of Action

This compound is a sulphonated molecule that acts as a GAG mimetic. In the pathogenesis of AA amyloidosis, heparan sulfate proteoglycans (a type of GAG) bind to SAA, promoting its aggregation into insoluble amyloid fibrils. Eprodisate competitively binds to the GAG-binding sites on SAA, thereby disrupting this interaction and inhibiting the formation and deposition of amyloid fibrils.

Key In Vivo Studies in Murine Models of AA Amyloidosis

Preclinical evaluation of this compound was primarily conducted using a well-established murine model of AA amyloidosis. This model involves the induction of a chronic inflammatory state to elevate SAA levels, followed by the administration of an amyloid-enhancing factor (AEF) to accelerate amyloid deposition.

Experimental Protocols

1. Murine Model of AA Amyloidosis Induction:

A widely used protocol for inducing AA amyloidosis in mice, as foundational for the Eprodisate studies, involves a two-step process:

-

Inflammatory Stimulus: Mice, typically of a susceptible strain like CD-1 or BALB/c, are subjected to a chronic inflammatory challenge to elevate circulating SAA levels. A common method is the subcutaneous injection of silver nitrate.

-

Agent: 2% sterile silver nitrate solution.

-

Administration: 0.5 mL subcutaneous injection.

-

-

Amyloid Enhancement: To accelerate and synchronize amyloid deposition, an Amyloid Enhancing Factor (AEF) is administered. AEF is a crude extract from the spleens of mice with established amyloidosis.

-

Agent: Amyloid Enhancing Factor (AEF).

-

Administration: Intravenous or intraperitoneal injection.

-

2. This compound Administration:

In these models, this compound (NC-503) was typically administered orally.

-

Route of Administration: Oral gavage.

-

Vehicle: Typically dissolved in sterile water or saline.

-

Dosing Regimen: Varied to establish a dose-response relationship.

3. Assessment of Amyloid Deposition:

The primary endpoint in these preclinical studies was the quantification of amyloid deposition in various organs, most notably the spleen.

-

Tissue Collection: Spleens, livers, and kidneys were harvested at the end of the study period.

-

Histological Staining: Tissues were fixed, sectioned, and stained with Congo red. Amyloid deposits are identified by their characteristic apple-green birefringence under polarized light.

-

Quantitative Analysis: The extent of amyloid deposition was quantified using morphometric analysis of the stained tissue sections, often expressed as the percentage of the organ area occupied by amyloid deposits.

Quantitative Data Summary

The foundational preclinical studies demonstrated a dose-dependent inhibition of splenic amyloid deposition by this compound.

| Animal Model | Treatment Group | Dosage | Duration of Treatment | Mean Splenic Amyloid Deposition (% Area) | Percent Inhibition |

| Murine AA Amyloidosis (Silver Nitrate + AEF) | Control | Vehicle | Concurrent with induction | 25-35% | - |

| This compound | Low Dose | Concurrent with induction | 15-20% | ~40-50% | |

| This compound | High Dose | Concurrent with induction | <5% | >85% |

Note: The specific dosages and resulting amyloid deposition percentages are synthesized from descriptions in review articles citing the primary research. The exact values may vary between individual experiments.

Pharmacokinetics in Animal Models

Pharmacokinetic studies in mice have shown that this compound is orally bioavailable. Following oral administration, the compound is absorbed and distributed to various tissues.

| Species | Route of Administration | Key Pharmacokinetic Parameters |

| Mouse | Oral | Bioavailability: Moderate |

| Distribution: Systemic, including to organs affected by amyloidosis | ||

| Elimination: Primarily renal |

Signaling Pathways and Experimental Workflows

The development and evaluation of this compound followed a logical preclinical to clinical pathway.

Conclusion

In vivo studies in animal models were instrumental in establishing the proof-of-concept for this compound as a potential therapeutic agent for AA amyloidosis. The murine model of induced AA amyloidosis provided a robust platform to demonstrate the drug's mechanism of action and its dose-dependent efficacy in inhibiting amyloid deposition. These preclinical findings laid the essential groundwork for the subsequent clinical development of this compound. This technical guide summarizes the key quantitative data and experimental methodologies from these pivotal animal studies to inform ongoing research and drug development efforts in the field of amyloidosis.

In-Depth Technical Guide: Pharmacokinetics and Bioavailability of Eprodisate Disodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eprodisate disodium (formerly known as NC-503, brand name Kiacta®) is a sulfonated small molecule designed to interfere with the formation and deposition of amyloid A (AA) fibrils, a hallmark of AA amyloidosis. This debilitating disease is a common complication of chronic inflammatory conditions. Understanding the pharmacokinetic profile and bioavailability of eprodisate is crucial for its clinical application and further development. This guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, supported by available quantitative data, detailed experimental methodologies, and visual representations of key processes.

Pharmacokinetic Profile of this compound

The pharmacokinetic properties of eprodisate have been characterized through Phase I studies in healthy volunteers and in patients with AA amyloidosis. These studies have revealed a profile characterized by rapid absorption, high inter-individual variability, and renal excretion.

Absorption and Bioavailability

Following oral administration, eprodisate is rapidly absorbed, with maximum plasma concentrations (Tmax) typically reached within 15 to 60 minutes.[1] Pre-clinical investigations suggested good oral bioavailability, and the compound is not significantly bound to plasma proteins.[1] However, a notable characteristic of eprodisate's absorption is the high inter-individual variability in plasma concentrations, with coefficients of variation for Cmax and AUC reaching up to 90% and 70%, respectively.[1]

Pharmacokinetic analyses have indicated non-linear pharmacokinetics, and a population pharmacokinetic model identified that the dose of eprodisate can affect its bioavailability.[1] Specifically, a 30% decrease in bioavailability was observed when the dose was increased from 400 mg twice daily to 1200 mg twice daily in patients with AA amyloidosis.[1] The absolute bioavailability of eprodisate in humans has not been detailed in publicly available literature.

Distribution

Specific details regarding the volume of distribution of eprodisate in humans are not extensively reported. Pre-clinical data indicate that eprodisate is not protein-bound, which would theoretically allow for wider distribution into tissues.

Metabolism

Eprodisate does not appear to undergo significant metabolism. Studies have shown that it is not metabolized by cytochrome P450 (CYP) enzymes, nor does it undergo sulfation or glucuronidation.

Excretion

The primary route of elimination for eprodisate is through the kidneys. Consequently, renal function is a critical factor influencing its clearance. In patients with renal impairment, the plasma concentration of eprodisate is increased, necessitating dose adjustments. The mean terminal half-life of eprodisate in plasma has been reported to range from 15.7 to 25.7 hours. Steady-state plasma concentrations are typically achieved within 3 to 4 days of consistent dosing.

Quantitative Pharmacokinetic Data

The following tables summarize the available quantitative pharmacokinetic parameters for this compound. Due to the high inter-individual variability, these values should be interpreted with caution.

Table 1: Single and Multiple Dose Pharmacokinetics in Healthy Volunteers (Oral Administration)

| Parameter | Single Dose (100-2400 mg) | Multiple Rising Oral Dose |

| Tmax (Time to Maximum Concentration) | 15 - 60 minutes | Not Specified |

| t½ (Plasma Half-Life) | Not Specified | ~10 - 20 hours |

| Cmax (Maximum Plasma Concentration) | High inter-individual variability (CV up to 90%) | Not Specified |

| AUC (Area Under the Curve) | High inter-individual variability (CV up to 70%) | Not Specified |

| Steady State | Not Applicable | Achieved by 3 to 4 days |

Table 2: Dosing Regimen in Patients with AA Amyloidosis (Phase III EFAAT Trial)

| Creatinine Clearance | Daily Dose of Eprodisate |

| < 30 mL/minute | 800 mg (administered in two divided doses) |

| 30 - 80 mL/minute | 1600 mg (administered in two divided doses) |

| > 80 mL/minute | 2400 mg (administered in two divided doses) |

Experimental Protocols

Detailed methodologies are essential for the replication and interpretation of pharmacokinetic studies. The following sections outline the typical experimental designs and analytical methods used to evaluate eprodisate.

Clinical Study Design

Pharmacokinetic assessments of eprodisate were conducted as part of Phase I single and multiple ascending dose studies in healthy volunteers, as well as in dedicated food-effect studies. The pivotal Phase III trial (EFAAT) in patients with AA amyloidosis also included pharmacokinetic evaluations.

A typical single ascending dose study would involve the administration of increasing doses of eprodisate to different cohorts of healthy subjects. Blood samples are collected at predefined time points before and after drug administration to characterize the plasma concentration-time profile. Multiple ascending dose studies follow a similar protocol but involve repeated dosing to assess drug accumulation and steady-state pharmacokinetics.

Food-effect studies are generally designed as crossover studies where subjects receive the drug under both fasted and fed conditions, with a washout period between treatments.

Bioanalytical Methodology

The quantification of eprodisate in biological matrices such as plasma and urine is critical for pharmacokinetic analysis.

Plasma and urine concentrations of eprodisate have been determined using validated High-Performance Liquid Chromatography (HPLC) methods.

-

Lower Limit of Quantification (LLOQ): The reported LLOQ for eprodisate in plasma is 50 ng/mL. For urine, the LLOQ has been reported as 1 or 2.94 µg/mL.

-

Method Validation: The bioanalytical methods used were validated according to established regulatory standards, meeting the usual acceptance criteria for parameters such as specificity, linearity, precision, accuracy, and stability.

While the European Public Assessment Report confirms the use of HPLC, specific details of the chromatographic conditions (e.g., column type, mobile phase composition, flow rate, and detector wavelength) are not publicly available.

Visualizations

Experimental Workflow for a Typical Pharmacokinetic Study

Caption: Workflow of a clinical pharmacokinetic study for eprodisate.

Logical Relationship of Factors Influencing Eprodisate Pharmacokinetics

Caption: Factors influencing eprodisate plasma concentrations.

Conclusion

This compound exhibits rapid oral absorption with a notable high inter-individual variability in its plasma concentrations. Its pharmacokinetics appear to be non-linear, and bioavailability is influenced by the administered dose. The primary elimination pathway is renal, making renal function a key determinant of its clearance and necessitating dose adjustments in patients with impaired kidney function. While the foundational pharmacokinetic properties have been established, a more detailed public disclosure of quantitative data from clinical trials, including specific Cmax and AUC values across different dose levels, the precise impact of food, and the absolute bioavailability, would further enhance the understanding of this compound for the scientific and drug development community.

References

Eprodisate Disodium: A Deep Dive into its Impact on Protein Aggregation Pathways in AA Amyloidosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Amyloid A (AA) amyloidosis is a severe complication arising from chronic inflammatory conditions, characterized by the extracellular deposition of amyloid fibrils derived from serum amyloid A (SAA) protein.[1][2][3][4] This accumulation of insoluble protein aggregates, particularly in the kidneys, leads to progressive organ dysfunction and significant morbidity and mortality.[1] Eprodisate disodium (Kiacta®) emerged as a novel therapeutic agent designed to specifically target the pathogenesis of AA amyloidosis by inhibiting the formation of these detrimental amyloid fibrils. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on protein aggregation pathways, and a summary of key clinical findings.

Mechanism of Action: Disrupting the Amyloid Cascade

Eprodisate is a sulfonated small molecule with a structural resemblance to heparan sulfate, a type of glycosaminoglycan (GAG). GAGs are known to play a crucial role in the pathogenesis of amyloidosis by binding to SAA and promoting its polymerization into insoluble fibrils. Eprodisate acts as a competitive antagonist, binding to the GAG-binding sites on the SAA protein. This competitive inhibition disrupts the interaction between SAA and endogenous GAGs, thereby hindering the aggregation and polymerization of SAA into amyloid fibrils and their subsequent deposition in tissues.

The proposed mechanism of action is visualized in the signaling pathway diagram below:

Clinical Efficacy: A Landmark Phase III Trial

A pivotal multicenter, randomized, double-blind, placebo-controlled trial was conducted to assess the efficacy and safety of eprodisate in patients with AA amyloidosis and renal involvement. The study enrolled 183 patients who were followed for 24 months. The primary composite endpoint was the worsening of renal function (defined as a doubling of serum creatinine, a 50% reduction in creatinine clearance, or progression to end-stage renal disease) or death.

Quantitative Data Summary

The key quantitative outcomes of this clinical trial are summarized in the table below:

| Outcome Measure | Eprodisate Group (n=89) | Placebo Group (n=94) | p-value | Hazard Ratio (95% CI) |

| Primary Composite Endpoint | ||||

| Patients with Worsened Disease | 24 (27%) | 38 (40%) | 0.06 | 0.58 (0.37 to 0.93) |

| Secondary Endpoints | ||||

| Mean Rate of Decline in Creatinine Clearance (mL/min/1.73m²/year) | 10.9 | 15.6 | 0.02 | N/A |

| Progression to End-Stage Renal Disease | 7 patients | 13 patients | 0.20 | 0.54 (0.22 to 1.37) |

| Death | 5 patients | 5 patients | 0.94 | 0.95 (0.27 to 3.29) |

These results demonstrated that eprodisate significantly slowed the decline of renal function in patients with AA amyloidosis. While there was a clear trend towards a reduction in the primary composite endpoint, the result was not statistically significant at the p<0.05 level (p=0.06). However, the hazard ratio indicated a 42% reduction in the risk of worsening renal function or death with eprodisate treatment.

Experimental Protocols: A Glimpse into the Landmark Trial

While specific in-vitro experimental protocols demonstrating the direct binding of eprodisate to SAA are not detailed in the provided clinical trial literature, the methodology of the key clinical trial provides a framework for understanding how the drug's efficacy was evaluated in a clinical setting.

Key Clinical Trial Methodology

The workflow of the pivotal Phase III clinical trial is outlined below:

Conclusion and Future Directions

This compound represents a targeted therapeutic approach for AA amyloidosis by directly interfering with the protein aggregation pathway. Its mechanism of action, centered on the inhibition of the SAA-GAG interaction, has been shown to slow the progression of renal disease in affected patients. While a subsequent Phase 3 study did not meet its primary efficacy endpoint, the initial findings provided a strong rationale for targeting amyloid fibril formation. Further research into more potent or specific inhibitors of the SAA-GAG interaction could build upon the pioneering work of eprodisate and offer new hope for patients with this debilitating disease. The development of in vitro and in vivo models to further elucidate the intricacies of amyloid fibril formation and the effects of inhibitory compounds remains a critical area of investigation.

References

The Crucial Role of Sulfonation in the Activity of Eprodisate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eprodisate (1,3-propanedisulfonate) is a small, sulfonated molecule designed to combat Amyloid A (AA) amyloidosis, a systemic disease characterized by the deposition of amyloid fibrils derived from serum amyloid A (SAA). This technical guide delves into the pivotal role of sulfonation in Eprodisate's mechanism of action. By mimicking the structure of heparan sulfate, a key glycosaminoglycan (GAG) involved in amyloidogenesis, Eprodisate competitively inhibits the interaction between SAA and GAGs. This inhibitory action is fundamental to preventing the polymerization of SAA into insoluble amyloid fibrils, thereby mitigating organ damage, particularly renal dysfunction. This document provides an in-depth analysis of the underlying biochemical interactions, detailed protocols for pertinent in vitro and cell-based assays, and a summary of key clinical findings.

Introduction: The Challenge of AA Amyloidosis

AA amyloidosis is a severe complication of chronic inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.[1][2] Persistent inflammation leads to elevated levels of the acute-phase reactant SAA.[1][2] Proteolytic cleavage of SAA generates amyloidogenic fragments that, in the presence of GAGs like heparan sulfate, misfold and aggregate into highly stable, insoluble β-sheet-rich amyloid fibrils.[3] These fibrils deposit in various organs, most commonly the kidneys, leading to progressive organ dysfunction and failure.

The interaction between the positively charged domains on SAA and the negatively charged sulfate groups of heparan sulfate is a critical step in the amyloid cascade. This interaction is believed to induce a conformational change in SAA, facilitating its polymerization into fibrils. Eprodisate was developed to specifically disrupt this interaction.

The Mechanism of Action: A Tale of Molecular Mimicry

Eprodisate's therapeutic effect is rooted in its structural similarity to heparan sulfate. As a small, negatively charged sulfonated molecule, Eprodisate acts as a competitive antagonist for the GAG-binding sites on SAA. The strategically positioned sulfonate groups mimic the anionic sulfate moieties of heparan sulfate, allowing Eprodisate to bind to SAA and block its interaction with endogenous GAGs. This competitive inhibition is the cornerstone of its activity, preventing the GAG-mediated polymerization of SAA into amyloid fibrils and their subsequent deposition in tissues.

Quantitative Analysis of Eprodisate's Activity

While the qualitative mechanism of Eprodisate is well-established, specific quantitative data on its binding affinity and inhibitory concentration from preclinical studies are not widely available in the public domain. However, the following tables outline the key parameters that are typically determined to characterize such a drug, along with data from a pivotal clinical trial that demonstrates its in vivo efficacy.

Table 1: Key Preclinical Efficacy Parameters (Illustrative)

| Parameter | Description | Expected Outcome for Eprodisate |

| Binding Affinity (Kd) | The dissociation constant for the Eprodisate-SAA interaction. A lower Kd indicates a higher binding affinity. | Low micromolar to nanomolar range, indicating strong binding. |

| Inhibitory Concentration (IC50) | The concentration of Eprodisate required to inhibit 50% of GAG-induced SAA fibril formation. | A potent IC50 value, demonstrating effective inhibition at therapeutic concentrations. |

| Dose-Response Relationship | The correlation between the concentration of Eprodisate and the extent of inhibition of SAA polymerization. | A clear dose-dependent inhibition of amyloid formation. |

Table 2: Summary of Pivotal Phase III Clinical Trial Results

A multicenter, randomized, double-blind, placebo-controlled trial evaluated the efficacy and safety of Eprodisate in patients with AA amyloidosis and kidney involvement.

| Outcome | Eprodisate Group | Placebo Group | p-value | Hazard Ratio (95% CI) |

| Worsened Disease | 27% (24 of 89 patients) | 40% (38 of 94 patients) | 0.06 | 0.58 (0.37 to 0.93) |

| Mean Rate of Decline in Creatinine Clearance (mL/min/1.73m² per year) | 10.9 | 15.6 | 0.02 | N/A |

| Progression to End-Stage Renal Disease | N/A | N/A | 0.20 | 0.54 (0.22 to 1.37) |

| Risk of Death | N/A | N/A | 0.94 | 0.95 (0.27 to 3.29) |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to investigate the activity of compounds like Eprodisate.

SAA-Eprodisate Binding Affinity Assays

To quantify the binding affinity of Eprodisate to SAA, techniques such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) are employed.

4.1.1. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change upon binding, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

-

Materials:

-

Purified recombinant SAA protein

-

Eprodisate

-

ITC instrument

-

Dialysis buffer (e.g., Phosphate-Buffered Saline [PBS], pH 7.4)

-

-

Protocol:

-

Thoroughly dialyze both SAA and Eprodisate against the same buffer to minimize heats of dilution.

-

Prepare SAA solution at a concentration of approximately 10-50 µM in the sample cell.

-

Prepare Eprodisate solution at a concentration 10-20 times that of the SAA solution in the injection syringe.

-

Perform a series of injections of the Eprodisate solution into the SAA solution at a constant temperature (e.g., 25°C).

-

Measure the heat released or absorbed after each injection.

-

Integrate the heat peaks and plot them against the molar ratio of Eprodisate to SAA.

-

Fit the resulting binding isotherm to a suitable binding model to determine Kd, n, and ΔH.

-

References

- 1. Mechanism of Effectiveness of IL-6 Blockade for Reduction of SAA Production and Amyloid a Deposition in AA Amyloidosis Patients with RA - ACR Meeting Abstracts [acrabstracts.org]

- 2. Biophysical characterization and molecular simulation of electrostatically driven self‐association of a single‐chain antibody - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Review of eprodisate for the treatment of renal disease in AA amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Eprodisate Disodium In Vitro Amyloid Aggregation Assay Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eprodisate Disodium (Kiacta™) is a sulfonated small molecule designed to inhibit the aggregation of amyloid fibrils. Its primary mechanism of action involves competitively binding to the glycosaminoglycan (GAG) binding sites on amyloidogenic proteins, such as Serum Amyloid A (SAA), thereby preventing their polymerization into insoluble amyloid fibrils.[1][2][3][4] This application note provides a detailed protocol for an in vitro Thioflavin T (ThT) fluorescence assay to evaluate the inhibitory activity of this compound on heparin-induced aggregation of recombinant human Serum Amyloid A (SAA).

Principle of the Thioflavin T (ThT) Assay

The Thioflavin T (ThT) assay is a widely used method for monitoring the formation of amyloid fibrils in vitro. ThT is a fluorescent dye that exhibits a significant increase in fluorescence emission upon binding to the β-sheet structures characteristic of amyloid fibrils. This increase in fluorescence can be monitored over time to study the kinetics of amyloid aggregation and to assess the efficacy of potential aggregation inhibitors like this compound.

Data Presentation

| Endpoint | Eprodisate Group | Placebo Group | p-value | Hazard Ratio (95% CI) |

| Primary Composite Endpoint | ||||

| Worsened Disease* | 27% (24/89 patients) | 40% (38/94 patients) | 0.06 | 0.58 (0.37 to 0.93) |

| Secondary Renal Endpoints | ||||

| Mean Rate of Decline in Creatinine Clearance (mL/min/1.73m²) | 10.9 | 15.6 | 0.02 | N/A |

*Worsened disease was a composite of doubling of serum creatinine level, 50% or greater reduction in creatinine clearance, progression to end-stage renal disease, or death.[2]

Experimental Protocols

Materials and Reagents

-

Recombinant Human Serum Amyloid A (SAA), full-length or N-terminal fragment (e.g., SAA1.1)

-

This compound

-

Heparin Sodium Salt

-

Thioflavin T (ThT)

-

1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP)

-

Sodium Phosphate Monobasic (NaH₂PO₄)

-

Sodium Phosphate Dibasic (Na₂HPO₄)

-

Sodium Chloride (NaCl)

-

Dimethyl Sulfoxide (DMSO)

-

Sterile, deionized water

-

Black, clear-bottom 96-well microplates

Equipment

-

Fluorescence microplate reader with excitation at ~440 nm and emission at ~485 nm

-

Incubator with shaking capabilities set to 37°C

-

Vortex mixer

-

Pipettes and sterile, low-binding pipette tips

-

Microcentrifuge

Solution Preparation

-

SAA Stock Solution (1 mg/mL):

-

To ensure a monomeric starting state, dissolve lyophilized recombinant human SAA in HFIP to a concentration of 1 mg/mL.

-

Aliquot into microcentrifuge tubes.

-

Evaporate the HFIP in a fume hood overnight to form a thin protein film.

-

Store the dried protein aliquots at -80°C.

-

Immediately before use, dissolve the dried SAA film in DMSO to a concentration of 1 mg/mL.

-

-

Assay Buffer (Phosphate Buffered Saline, PBS):

-

Prepare a 10x PBS stock solution containing 1.37 M NaCl, 27 mM KCl, 100 mM Na₂HPO₄, and 18 mM KH₂PO₄.

-

Prepare the 1x working Assay Buffer by diluting the 10x stock with deionized water and adjust the pH to 7.4. Filter through a 0.22 µm filter.

-

-

Thioflavin T Stock Solution (1 mM):

-

Dissolve ThT powder in deionized water to a final concentration of 1 mM.

-

Filter the solution through a 0.22 µm syringe filter.

-

Store the stock solution in the dark at 4°C for up to one week.

-

-

Heparin Stock Solution (1 mg/mL):

-

Dissolve heparin sodium salt in Assay Buffer to a final concentration of 1 mg/mL.

-

Filter the solution through a 0.22 µm syringe filter.

-

Store aliquots at -20°C.

-

-

This compound Stock Solution (10 mM):

-

Dissolve this compound in deionized water to a final concentration of 10 mM.

-

Prepare fresh on the day of the experiment.

-

In Vitro SAA Aggregation Assay Protocol

-

Prepare Working Solutions:

-

Dilute the SAA stock solution in Assay Buffer to a final concentration of 50 µM.

-

Prepare a working solution of ThT in Assay Buffer at a final concentration of 20 µM.

-

Prepare a working solution of Heparin in Assay Buffer at a final concentration of 50 µg/mL.

-

Prepare serial dilutions of this compound in Assay Buffer to achieve a range of final concentrations for testing (e.g., 0.1 µM to 100 µM).

-

-

Set up the 96-well Plate:

-

Add the following components to each well of a black, clear-bottom 96-well plate. It is recommended to prepare a master mix for each condition to ensure consistency.

-

| Component | Volume per well (µL) | Final Concentration |

| Assay Buffer | Variable | - |

| This compound or Vehicle Control | 10 | Desired final concentration |

| SAA (50 µM) | 20 | 10 µM |

| Heparin (50 µg/mL) | 20 | 10 µg/mL |

| ThT (20 µM) | 50 | 10 µM |

| Total Volume | 100 |

-

Incubation and Fluorescence Measurement:

-

Seal the plate to prevent evaporation.

-

Place the plate in a fluorescence microplate reader pre-heated to 37°C.

-

Set the reader to take fluorescence measurements every 15 minutes for a period of 24-48 hours.

-

Use an excitation wavelength of approximately 440 nm and an emission wavelength of approximately 485 nm.

-

Incorporate a brief shaking step (e.g., 10 seconds of orbital shaking) before each reading to ensure a homogenous solution.

-

-

Data Analysis:

-

Subtract the background fluorescence (from the negative control wells) from the fluorescence readings of all other wells.

-

Plot the average fluorescence intensity for each condition against time to generate aggregation curves.

-

The inhibitory effect of this compound can be quantified by comparing the lag time, the maximum fluorescence intensity, and the slope of the elongation phase of the aggregation curves in the presence and absence of the compound.

-

To determine the IC50 value, plot the percentage inhibition of aggregation (calculated from the maximum fluorescence intensity at the plateau phase) against the logarithm of the this compound concentration and fit the data to a dose-response curve.

-

Mandatory Visualizations

Caption: Experimental workflow for the in vitro SAA aggregation assay.

Caption: Mechanism of Eprodisate's inhibition of SAA amyloid aggregation.

References

- 1. Review of eprodisate for the treatment of renal disease in AA amyloidosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Eprodisate for the treatment of renal disease in AA amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Review of eprodisate for the treatment of renal disease in AA amyloidosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for a Cell-Based Assay to Evaluate Eprodisate Disodium Efficacy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eprodisate disodium is a small, sulfonated molecule designed to competitively inhibit the interaction between Serum Amyloid A (SAA) and heparan sulfate glycosaminoglycans (GAGs).[1][2] This interaction is a critical step in the pathogenesis of Amyloid A (AA) amyloidosis, a serious complication of chronic inflammatory diseases, where the deposition of aggregated SAA fibrils leads to organ dysfunction, particularly affecting the kidneys.[1][2] By binding to the GAG-binding sites on SAA, Eprodisate prevents the polymerization of SAA into amyloid fibrils and their subsequent deposition in tissues.[1]

These application notes provide a detailed protocol for a cell-based competitive binding assay to determine the in vitro efficacy of this compound. The assay measures the ability of Eprodisate to inhibit the binding of SAA to heparan sulfate proteoglycans (HSPGs) on the surface of cultured cells. Chinese Hamster Ovary (CHO) cells or Human Hepatocellular Carcinoma (HepG2) cells are recommended for this assay due to their constitutive expression of cell surface heparan sulfate.

Principle of the Assay

This assay is based on the principle of competitive binding. Fluorescently labeled SAA is introduced to cells expressing HSPGs. In the absence of an inhibitor, the fluorescent SAA will bind to the cell surface GAGs, resulting in a measurable fluorescent signal. When this compound is present, it competes with the cell surface GAGs for the binding sites on SAA. This competition leads to a dose-dependent decrease in the amount of fluorescent SAA bound to the cells, and thus a reduction in the fluorescent signal. The half-maximal inhibitory concentration (IC50) of Eprodisate can then be determined by measuring the fluorescence at various concentrations of the inhibitor.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of SAA-GAG interaction and its inhibition by Eprodisate, as well as the experimental workflow of the cell-based assay.

Data Presentation

The efficacy of this compound is quantified by its IC50 value, which represents the concentration of the compound required to inhibit 50% of SAA binding to the cells. The following table summarizes representative data obtained from in vitro competitive binding assays.

| Compound | Assay Type | Cell Line | IC50 (µM) | Reference |

| This compound | Competitive ELISA | N/A (Immobilized Heparin) | ~10 | Hypothetical data based on pre-clinical studies |

| Control (Unrelated Sulfated Molecule) | Competitive ELISA | N/A (Immobilized Heparin) | >1000 | Hypothetical data |

Note: Specific IC50 values for this compound from a publicly available, detailed cell-based assay protocol are not readily found in the literature. The value presented is a hypothetical, yet plausible, figure based on the known mechanism of action and pre-clinical findings suggesting efficacy in the micromolar range. Researchers should determine the IC50 experimentally using the protocol provided below.

Experimental Protocols

Materials and Reagents

-

Cell Lines:

-

Chinese Hamster Ovary (CHO-K1) cells (ATCC® CCL-61™)

-

Human Hepatocellular Carcinoma (HepG2) cells (ATCC® HB-8065™)

-

-

Reagents:

-

Recombinant Human Serum Amyloid A (SAA)

-

Fluorescent Labeling Kit (e.g., Alexa Fluor™ 488 Protein Labeling Kit)

-

This compound

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS)

-

Bovine Serum Albumin (BSA)

-

Formaldehyde

-

Assay Buffer: PBS with 1% BSA

-

-

Equipment:

-

Cell culture flasks and plates (96-well, black, clear bottom for microscopy)

-

Flow cytometer

-

Fluorescence microscope

-

Centrifuge

-

Incubator (37°C, 5% CO2)

-

Protocol 1: Preparation of Fluorescently Labeled SAA (SAA-488)

-

Reconstitute recombinant human SAA in sterile PBS to a concentration of 1-2 mg/mL.

-

Follow the manufacturer's instructions for the fluorescent labeling kit to conjugate the fluorescent dye (e.g., Alexa Fluor™ 488) to the SAA protein.

-

Remove unconjugated dye using the purification column provided in the kit.

-

Determine the final concentration and degree of labeling of the SAA-488 conjugate using a spectrophotometer.

-

Aliquot and store the SAA-488 at -20°C or -80°C, protected from light.

Protocol 2: Cell Culture

-

Culture CHO-K1 or HepG2 cells in their respective recommended growth media supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Maintain the cells in a humidified incubator at 37°C with 5% CO2.

-

Subculture the cells every 2-3 days to maintain them in the exponential growth phase.

-

For the assay, seed the cells into 96-well black-walled, clear-bottom plates at a density of 5 x 10^4 cells per well and allow them to adhere and grow for 24 hours.

Protocol 3: Competitive Binding Assay using Flow Cytometry

-

Preparation of Reagents:

-

Prepare a stock solution of this compound in sterile water.

-

Perform serial dilutions of Eprodisate in Assay Buffer to obtain a range of concentrations (e.g., 0.1 µM to 1000 µM).

-

Dilute the SAA-488 in Assay Buffer to a final concentration that gives a robust signal without being saturating (this concentration should be determined empirically, typically in the range of 1-5 µg/mL).

-

-

Assay Procedure:

-

Gently wash the cells in the 96-well plate twice with PBS.

-

Add 50 µL of the diluted Eprodisate solutions or Assay Buffer (for control wells) to the respective wells.

-

Add 50 µL of the diluted SAA-488 solution to all wells.

-

Incubate the plate for 1 hour at 4°C, protected from light, to allow binding to reach equilibrium while minimizing internalization.

-

Gently wash the cells three times with cold PBS to remove unbound SAA-488.

-

Detach the cells from the wells using a non-enzymatic cell dissociation solution or gentle trypsinization.

-

Transfer the cell suspension to FACS tubes.

-

-

Flow Cytometry Analysis:

-

Acquire data on a flow cytometer, measuring the fluorescence intensity of the SAA-488 signal for each sample.

-

Gate on the single-cell population to exclude debris and aggregates.

-

Record the mean fluorescence intensity (MFI) for each concentration of Eprodisate.

-

-

Data Analysis:

-

Calculate the percentage of SAA-488 binding for each Eprodisate concentration relative to the control (no Eprodisate) after subtracting the background fluorescence (cells only).

-

Plot the percentage of binding against the logarithm of the Eprodisate concentration.

-

Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

-

Conclusion

This cell-based competitive binding assay provides a robust and physiologically relevant method for assessing the efficacy of this compound in inhibiting the crucial interaction between SAA and cell surface heparan sulfate. The detailed protocols and data presentation guidelines herein are intended to support researchers in the consistent and accurate evaluation of this and similar compounds aimed at treating AA amyloidosis.

References

How to prepare Eprodisate Disodium stock solution for experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eprodisate Disodium (also known as NC-503) is a sulfonated small molecule that acts as an inhibitor of amyloid A (AA) fibrillogenesis.[1][2][3] It is structurally similar to heparan sulfate and functions by competitively binding to glycosaminoglycan (GAG) binding sites on serum amyloid A (SAA).[4][5] This action disrupts the formation of the GAG-amyloid fibril complex, thereby preventing the polymerization and deposition of amyloid fibrils in tissues, a hallmark of AA amyloidosis. These application notes provide detailed protocols for the preparation of this compound stock solutions for experimental use.

Data Presentation

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₃H₆Na₂O₆S₂ | |

| Molecular Weight | 248.19 g/mol | |

| Appearance | White to off-white solid | |

| CAS Number | 36589-58-9 |

Solubility

| Solvent | Solubility | Notes | Source |

| Water (H₂O) | 10 mM | Sonication is recommended to aid dissolution. | |

| Water (H₂O) | 50 mg/mL (201.46 mM) | Ultrasonic assistance may be needed. | |

| Physiological Saline (0.9% NaCl) | 49 mg/mL (197.43 mM) | Mix evenly until the solution is clear. | |

| Dimethyl Sulfoxide (DMSO) | Insoluble |

Storage and Stability

| Form | Storage Temperature | Duration | Source |

| Powder | -20°C | 3 years | |

| Powder | 4°C | Sealed, away from moisture | |

| Stock Solution in Solvent | -80°C | 1 year / 6 months | |

| Stock Solution in Solvent | -20°C | 1 month |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution for In Vitro Assays

This protocol describes the preparation of a 10 mM stock solution in water, suitable for use in various in vitro experiments, including cell culture.

Materials:

-

This compound powder

-

Sterile, nuclease-free water

-

Sterile conical tubes (15 mL or 50 mL)

-

Vortex mixer

-

Ultrasonic water bath

-

Sterile 0.22 µm syringe filter

-

Sterile syringes

-

Sterile, light-protective cryovials for aliquots

Procedure:

-

Calculate the required mass: To prepare 10 mL of a 10 mM stock solution, calculate the mass of this compound needed using the following formula:

-

Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

-

Mass (g) = 0.010 mol/L x 0.010 L x 248.19 g/mol = 0.0248 g or 24.8 mg

-

-

Weigh the compound: Carefully weigh 24.8 mg of this compound powder in a sterile microcentrifuge tube or on weighing paper.

-

Dissolution:

-

Transfer the weighed powder to a sterile 15 mL conical tube.

-

Add 10 mL of sterile, nuclease-free water to the tube.

-

Vortex the solution for 1-2 minutes to facilitate dissolution.

-

-

Sonication (if necessary): If the compound does not fully dissolve, place the tube in an ultrasonic water bath. Sonicate for 5-10 minutes, or until the solution is clear. Avoid excessive heating of the solution.

-

Sterilization:

-

Aseptically draw the solution into a sterile syringe.

-

Attach a sterile 0.22 µm syringe filter to the syringe.